TC Hsd 21

Vue d'ensemble

Description

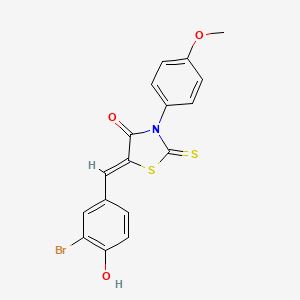

- TC HSD 21 est un composé de formule chimique C17H12BrNO3S2. Il agit comme un puissant inhibiteur de la 17β-hydroxystéroïde déshydrogénase de type 3 (17β-HSD3) avec une valeur remarquable de CI50 de 14 nM .

- La 17β-HSD3 est une enzyme impliquée dans le métabolisme des stéroïdes, en particulier la conversion de l'androsténedione en testostérone. This compound cible sélectivement cette enzyme, ce qui en fait un composé précieux pour la recherche.

Méthodes De Préparation

- Malheureusement, les voies de synthèse spécifiques et les conditions de réaction pour TC HSD 21 ne sont pas facilement disponibles dans la littérature. Il est synthétisé par des procédés chimiques.

- Les méthodes de production industrielle restent propriétaires, mais les chercheurs peuvent explorer sa synthèse en utilisant les principes établis de la chimie organique.

Analyse Des Réactions Chimiques

- TC HSD 21 subit probablement diverses réactions, notamment l'oxydation, la réduction et la substitution. Des informations détaillées sur des réactions et des réactifs spécifiques sont rares.

- Les chercheurs intéressés par this compound peuvent étudier son comportement dans différentes conditions pour élucider sa réactivité et ses principaux produits.

Applications de la recherche scientifique

- This compound trouve des applications dans plusieurs domaines scientifiques :

Médecine: Son inhibition de la 17β-HSD3 la rend pertinente pour l'étude des troubles liés aux stéroïdes et des maladies hormono-dépendantes.

Chimie: Les chercheurs peuvent explorer sa réactivité et l'utiliser comme un composé outil dans des études synthétiques.

Biologie: Enquête sur son impact sur les voies de biosynthèse des stéroïdes et les processus cellulaires.

Industrie: Applications potentielles dans le développement de médicaments ou comme composé de tête pour de nouvelles thérapies.

Mécanisme d'action

- Le mécanisme de this compound implique l'inhibition de la 17β-HSD3, ce qui affecte la biosynthèse des androgènes. En bloquant cette enzyme, il module les niveaux de testostérone.

- Les cibles moléculaires incluent le site actif de la 17β-HSD3, et la voie implique le métabolisme des androgènes.

Applications De Recherche Scientifique

Endocrine Studies

TC Hsd 21 has been utilized in studies exploring the regulation of steroid hormones. Its ability to selectively inhibit 17β-hydroxysteroid dehydrogenase type 3 allows researchers to investigate the physiological roles of androgens and estrogens in various biological contexts. For instance:

- Hormonal Regulation : Research has demonstrated that this compound can effectively lower testosterone levels in vitro, providing insights into hormonal regulation mechanisms in conditions such as androgen excess or deficiency .

- Modeling Hormonal Disorders : The compound is employed in animal models to study disorders related to steroid hormone imbalances, such as congenital adrenal hyperplasia and other endocrine disorders.

Cancer Research

The inhibition of steroidogenesis by this compound has implications for cancer research, particularly in hormone-sensitive cancers such as prostate and breast cancer:

- Prostate Cancer : Studies indicate that targeting androgen synthesis can slow tumor growth in prostate cancer models. This compound's specificity for 17β-hydroxysteroid dehydrogenase type 3 makes it a candidate for therapeutic strategies aimed at reducing androgen levels in these tumors .

- Breast Cancer : Similarly, the modulation of estrogen levels through inhibition of steroidogenic enzymes may provide therapeutic avenues for estrogen receptor-positive breast cancers.

Metabolic Disorders

Research into metabolic disorders has also benefited from the application of this compound:

- Obesity and Diabetes : The role of sex steroids in metabolic regulation is well-documented. By altering steroid hormone levels with this compound, researchers can explore the relationship between hormones and metabolic pathways, potentially uncovering new treatment strategies for obesity and type 2 diabetes.

Case Studies

Several case studies illustrate the practical applications of this compound:

Mécanisme D'action

- TC HSD 21’s mechanism involves inhibiting 17β-HSD3, which affects androgen biosynthesis. By blocking this enzyme, it modulates testosterone levels.

- Molecular targets include the active site of 17β-HSD3, and the pathway involves androgen metabolism.

Comparaison Avec Des Composés Similaires

- La spécificité de TC HSD 21 réside dans sa sélectivité pour la 17β-HSD3 par rapport à d'autres isoenzymes (telles que la 17β-HSD1 et la 17β-HSD2) et les récepteurs nucléaires (ERα, récepteur des androgènes et récepteur des glucocorticoïdes) .

- Des composés similaires incluent d'autres inhibiteurs de la 17β-HSD, mais la spécificité de this compound le distingue.

Activité Biologique

TC HSD 21 (CAS 330203-01-5) is a selective inhibitor of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme crucial in the biosynthesis of androgens and estrogens. This compound has garnered attention for its potential therapeutic applications, particularly in conditions influenced by steroid hormones, such as prostate cancer and other hormone-dependent diseases.

This compound demonstrates potent inhibitory activity against 17β-HSD3, with reported IC50 values of 6 nM for human and 40 nM for mouse enzymes . This specificity is notable as this compound exhibits no significant activity against other related enzymes, including 17β-HSD1, 17β-HSD2, estrogen receptor alpha (ERα), androgen receptors, or glucocorticoid receptors. This selectivity suggests that this compound could minimize off-target effects commonly associated with broader-spectrum inhibitors.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Parameter | Value |

|---|---|

| Target Enzyme | 17β-HSD3 |

| IC50 (Human) | 6 nM |

| IC50 (Mouse) | 40 nM |

| Activity at Other Targets | None detected |

Case Studies and Research Findings

Recent studies have explored the implications of this compound's inhibition of 17β-HSD3 in various contexts. For instance, its role in reducing testosterone levels in prostate cancer models has been investigated. In a study involving human prostate cancer cell lines, treatment with this compound led to a significant decrease in cell proliferation, correlating with reduced androgen levels .

Notable Research Examples

-

Prostate Cancer Inhibition :

- A study demonstrated that this compound effectively reduced testosterone levels in vitro and inhibited the growth of androgen-dependent prostate cancer cells.

- The compound's selectivity for 17β-HSD3 over other steroidogenic enzymes suggests a lower risk of side effects associated with hormonal therapies.

-

Endocrine Disruption Studies :

- Research has indicated that this compound may play a role in mitigating endocrine disorders by selectively inhibiting the conversion of weaker androgens to more potent forms without disrupting other hormonal pathways.

Future Directions

The unique profile of this compound positions it as a promising candidate for further clinical development. Ongoing research is focused on:

- Clinical Trials : Evaluating the efficacy and safety of this compound in patients with hormone-sensitive cancers.

- Combination Therapies : Investigating its use alongside existing therapies to enhance treatment outcomes while minimizing side effects.

- Broader Applications : Exploring potential uses in other conditions influenced by steroid hormones, such as certain metabolic disorders.

Propriétés

IUPAC Name |

(5Z)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO3S2/c1-22-12-5-3-11(4-6-12)19-16(21)15(24-17(19)23)9-10-2-7-14(20)13(18)8-10/h2-9,20H,1H3/b15-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFKAUYVLSGPGC-DHDCSXOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)Br)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)Br)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.